molecular formula C12H12OS B7999054 2-Ethoxy-1-thionaphthol

2-Ethoxy-1-thionaphthol

Cat. No.: B7999054
M. Wt: 204.29 g/mol
InChI Key: UFQFCQGLHNEPBI-UHFFFAOYSA-N
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Description

2-Ethoxy-1-thionaphthol is an organic sulfur compound known for its unique chemical properties and potential applications in various fields. It is characterized by the presence of an ethoxy group and a thionaphthol moiety, which contribute to its distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-thionaphthol typically involves the reaction of sodium naphthalene sulfonate with thionyl chloride in the presence of a phase-transfer catalyst. This reaction produces 2-naphthalene sulfonyl chloride, which is then reduced to obtain 2-thionaphthol. The reaction conditions are relatively mild, and the process is efficient, yielding high-purity products .

Industrial Production Methods: For industrial production, the synthesis method is scaled up, maintaining the same reaction conditions. The use of phase-transfer catalysts and controlled addition of thionyl chloride ensures high yield and purity, making the process suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1-thionaphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethoxy-1-thionaphthol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethoxy-1-thionaphthol exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The ethoxy and thionaphthol groups facilitate binding to active sites, influencing biochemical pathways and reactions. This compound can modulate enzyme activity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-1-thionaphthol is unique due to the presence of both the ethoxy and thionaphthol groups, which confer distinct reactivity and functionality. This combination makes it versatile for various chemical reactions and applications, setting it apart from similar compounds .

Properties

IUPAC Name

2-ethoxynaphthalene-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OS/c1-2-13-11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQFCQGLHNEPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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